3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole
Description
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C17H14BrN5 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-[1-(4-bromophenyl)tetrazol-5-yl]-6,7-dimethyl-1H-indole |
InChI |
InChI=1S/C17H14BrN5/c1-10-3-8-14-15(9-19-16(14)11(10)2)17-20-21-22-23(17)13-6-4-12(18)5-7-13/h3-9,19H,1-2H3 |
InChI Key |
KIGYBHCARMLOIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CN2)C3=NN=NN3C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole involves several steps. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with the indole core in the presence of a palladium catalyst.
Formation of the tetraazole ring: The tetraazole ring can be formed through a cyclization reaction involving an azide and a nitrile group under thermal or catalytic conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Cyclization: The tetraazole ring can participate in cyclization reactions, forming fused ring systems with other heterocycles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-[1-(4-bromophenyl)-1H-tetraazol-5-yl]-6,7-dimethyl-1H-indole can be compared with other similar compounds, such as:
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but differs in the heterocyclic core, which is an isoxazole instead of an indole.
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also contains a bromophenyl group but has a pyrazole core and a β-ketoenol functionality.
The uniqueness of this compound lies in its combination of the indole core with the tetraazole ring and the bromophenyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
